1,2-Dipalmitoyl-3-oleoylglycerol chemical structure and properties
1,2-Dipalmitoyl-3-oleoylglycerol chemical structure and properties
An In-Depth Technical Guide to 1,2-Dipalmitoyl-3-oleoylglycerol (POO)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and analysis of 1,2-Dipalmitoyl-3-oleoylglycerol (POO), a triacylglycerol of significant interest in various scientific fields.
Chemical Structure
1,2-Dipalmitoyl-3-oleoylglycerol is a triacylglycerol with a glycerol (B35011) backbone. The fatty acids esterified at the sn-1 and sn-2 positions are palmitic acid (a saturated fatty acid with 16 carbons), and at the sn-3 position is oleic acid (a monounsaturated fatty acid with 18 carbons).[1][2]
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IUPAC Name: 2,3-di(hexadecanoyloxy)propyl (Z)-octadec-9-enoate[3]
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Synonyms: 1,2-Dipalmitoyl-3-oleoyl-rac-glycerol, 1,2-Palmitin-3-Olein, TG(16:0/16:0/18:1)[1][2][3]
Below is a diagram illustrating the logical relationship of the components of 1,2-Dipalmitoyl-3-oleoylglycerol.
Physicochemical Properties
The properties of 1,2-Dipalmitoyl-3-oleoylglycerol are summarized in the table below. It is a major P-containing triacylglycerol found in various natural sources like palm oil, cocoa butter, and lard.[4]
| Property | Value | Source |
| Molecular Weight | 833.36 g/mol | [4] |
| Molecular Weight ( g/mol ) | 833.4 | [2] |
| Solubility | Chloroform (B151607): 10mg/mL | [2] |
| Storage Temperature | Room temperature in continental US | [4] |
Biological Significance
1,2-Dipalmitoyl-3-oleoylglycerol is a type of triacylglycerol, which are primarily involved in energy storage in biological systems. While not directly implicated in signaling pathways in the same manner as diacylglycerols, its metabolic products, including fatty acids and mono- and diacylglycerols, can have significant biological roles. For instance, it has been used as a substrate to determine the regioselectivity and substrate specificity of lipases.[2]
Experimental Protocols
Synthesis of Related Triglycerides
A general approach for the synthesis of structured triacylglycerols, which can be adapted for 1,2-Dipalmitoyl-3-oleoylglycerol, involves a multi-step process. An example is the synthesis of 1,3-dipalmitoyl-2-linoleoylglycerol.[5]
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Preparation of 1,3-dipalmitoylglycerol: This can be achieved through the esterification of glycerol with palmitic acid.
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Isomerization: A solid mixture of 1,3- and 1,2-diacylglycerols can be isomerized to the desired 1,3-diacylglycerol by holding it at a temperature about 5°C below its melting point for an extended period (e.g., 10 days).[6]
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Esterification with the Third Fatty Acid: The purified 1,2-diacylglycerol (in this case, dipalmitoylglycerol) is then esterified with the final fatty acid (oleic acid) to yield the target triacylglycerol.
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Purification: The final product is purified using crystallization from solvents like chloroform and ethyl acetate.[6]
Analysis of Purity and Properties
A. Thin-Layer Chromatography (TLC)
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Purpose: To monitor the progress of synthesis reactions and assess the purity of the final product.
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Methodology:
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Precoated silica (B1680970) gel F254 plates are used.
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The developing solvent system is typically a mixture of hexane, diethyl ether, and formic acid (e.g., 80:20:2, v/v/v).
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Spots are visualized by spraying with 5% phosphomolybdic acid in ethanol (B145695) followed by heating.[5]
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B. High-Performance Liquid Chromatography (HPLC)
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Purpose: Quantitative analysis of the purity of triacylglycerols.
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Methodology:
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An HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) is used.
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A C18 column (e.g., EC 250/4 NUCLEOSIL 120-5 C18) is commonly employed.
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A 1% solution of the sample in acetone (B3395972) is prepared and injected.
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Isocratic elution is performed with a mobile phase of acetone/acetonitrile (e.g., 70:30, v/v) at a flow rate of 1 mL/min.
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The analysis is conducted at an elevated temperature (e.g., 40°C) with ELSD detection at a similar temperature (e.g., 60°C).[5]
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Below is a diagram illustrating a general experimental workflow for the analysis of 1,2-Dipalmitoyl-3-oleoylglycerol.
C. Differential Scanning Calorimetry (DSC)
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Purpose: To study the melting and crystallization behavior of the triacylglycerol.
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Methodology:
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A small sample (3-5 mg) is hermetically sealed in an aluminum DSC pan.
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The sample is held at a high temperature (e.g., 50-60°C) for a period (e.g., 10 minutes) to erase any crystal memory.
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The measurement is performed under an inert nitrogen atmosphere.
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The sample is subjected to controlled cooling and heating cycles to obtain melting and crystallization profiles.[5][6] The Johnson-Mehl-Avrami-Erofeyev-Kolmogorov (JMAEK) model can be used to analyze the crystallization kinetics.[7]
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D. X-ray Powder Diffraction (XRPD)
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Purpose: To identify the polymorphic forms of the triacylglycerol during crystallization and melting.
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Methodology:
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The sample is placed in a borosilicate capillary and sealed.
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The sample is first heated (e.g., to 50-60°C) and tempered to remove crystal memory.
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XRPD patterns are recorded during controlled cooling and heating cycles, often in conjunction with DSC analysis to correlate thermal events with structural changes.[6]
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Polymorphism and Crystallization
The polymorphic behavior of triacylglycerols like POO is crucial for the physical properties of fats and oils. Studies on the crystallization of 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO) have shown that less stable crystalline forms (α and γ) are typically formed upon cooling.[8][9] More stable forms (β' or β) may not form directly upon cooling but can be obtained through transformation from the less stable forms during controlled heating.[8] The transformation from less stable to more stable forms often occurs through the melt, regardless of the heating conditions.[9]
References
- 1. CAS 1867-91-0: 1,2-Dipalmitoyl-3-oleoylglycerol [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1,2-Dipalmitoyl-3-oleoylglycerol | C53H100O6 | CID 5283475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetic analysis of nonisothermal differential scanning calorimetry of 1,3-dipalmitoyl-2-oleoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Polymorphic crystallization and transformation pathways of 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO) during a liquid–solid-liquid journey | Semantic Scholar [semanticscholar.org]
